Fmoc-Asp-OAll

Catalog No.
S1768418
CAS No.
144120-53-6
M.F
C22H21NO6
M. Wt
395.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asp-OAll

CAS Number

144120-53-6

Product Name

Fmoc-Asp-OAll

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1

InChI Key

ZJMVIWUCCRKNHY-IBGZPJMESA-N

SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Asp-OAll;144120-53-6;Fmoc-L-asparticacid1-allylester;(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoicacid;C22H21NO6;AmbotzFAA1355;Fmoc-Asp-(Allyl)OH;AC1ODTHV;1-AllylN-Fmoc-L-aspartate;47578_ALDRICH;SCHEMBL118904;47578_FLUKA;CTK8C5201;EBD7186;MolPort-003-934-191;ACT09474;Fmoc-L-asparticacida-allylester;ZINC2565873;ANW-74600;CF-470;Fmoc-L-asparticacid|A-allylester;AKOS016008679;AM81609;N-Fmoc-L-asparticAcid1-AllylEster;RTR-005620

Canonical SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OAll is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids. Fmoc-Asp-OAll serves as the Fmoc-protected and allyl ester-activated form of the amino acid aspartic acid.

The Fmoc group acts as a temporary protecting group for the amino group of aspartic acid during the stepwise addition of amino acids in the peptide chain. This allows for the selective deprotection and coupling of subsequent amino acids in the desired sequence [].

The allyl ester group on the C-terminus of Fmoc-Asp-OAll acts as an activating group that facilitates the formation of the peptide bond with the next amino acid in the chain. This activation allows for efficient coupling and chain elongation during SPPS [].

Research Applications

Fmoc-Asp-OAll is used in various scientific research applications related to peptide synthesis, including:

  • Development of novel therapeutic peptides: Researchers can utilize Fmoc-Asp-OAll to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides, enzyme inhibitors, and vaccine candidates [].
  • Study of protein-protein interactions: Fmoc-Asp-OAll can be used to create peptides that mimic specific protein domains or binding sites, facilitating the investigation of protein-protein interactions and their role in various biological processes [].
  • Production of peptide-based probes: Fmoc-Asp-OAll can be employed to synthesize peptide probes with specific functionalities, allowing researchers to study cellular processes, protein localization, and enzymatic activity.

Fmoc-Asp-OAll is a synthetic amino acid derivative. It consists of an aspartic acid (Asp) residue with two protective groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the aspartic acid.
  • Allyl ester (OAll): This group protects the side chain carboxyl group of the aspartic acid.

Molecular Structure Analysis

The structure of Fmoc-Asp-OAll features several key elements:

  • A central aspartic acid core with a carboxylic acid group (COOH) and an amino group (NH2).
  • An Fmoc group attached to the alpha-amino group, making it bulky and electron-withdrawing.
  • An allyl ester group (CH2=CH-CH2-O-CO) linked to the side chain carboxylic acid, protecting it from unwanted reactions during peptide synthesis.

This combination of functional groups allows Fmoc-Asp-OAll to participate in specific coupling reactions while keeping the desired aspartic acid functionalities masked until later stages of peptide synthesis.


Chemical Reactions Analysis

  • Coupling Reaction: Fmoc-Asp-OAll reacts with another amino acid derivative (e.g., H-Leu-OH) activated by an appropriate coupling reagent (e.g., DIC, HATU). The Fmoc group of Fmoc-Asp-OAll is cleaved under basic conditions, allowing the free amino group of the incoming amino acid to form an amide bond with the carboxylic acid group of aspartic acid. This extends the peptide chain by one amino acid unit.
Fmoc-Asp(OAll) + H-Leu-OH + Coupling reagent --> Fmoc-Asp(Leu)-OH + Allyl alcohol
  • Deprotection: After chain assembly, the allyl ester group on the terminal aspartic acid is selectively cleaved using a palladium catalyst or a scavenger like tetrakis(trimethylsilyl)phosphonium chloride. This reveals the free carboxylic acid group of the aspartic acid, essential for the final peptide functionality.

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Fmoc-Asp-OAll might not be readily available due to its use as a building block in larger peptide molecules. However, it is generally expected to be a colorless to white solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [, ].

Fmoc-Asp-OAll itself doesn't have a specific mechanism of action. Its significance lies in its role as a protected amino acid building block during peptide synthesis. The Fmoc and allyl ester groups act as temporary protecting groups, allowing for the controlled addition of aspartic acid into a desired peptide sequence.

Fmoc-Asp-OAll is likely not acutely toxic but should be handled with standard laboratory precautions like wearing gloves and working in a fume hood. Specific safety data sheets (SDS) from suppliers should be consulted for detailed information [, ]. Organic solvents used during peptide synthesis with Fmoc-Asp-OAll can be flammable and require proper handling procedures.

XLogP3

3.2

Dates

Modify: 2023-08-15
Chen et al. Di-thiol amino acids can structurally shape and enhance the ligand-binding properties of polypeptides. Nature Chemistry, doi: 10.1038/nchem.2043, published online 31 August 2014 http://www.nature.com/nchem

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